

AR ligand-38 chemical properties and IUPAC name

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Compound of Interest

Compound Name: AR ligand-38

Cat. No.: B15542387

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In-Depth Technical Guide: AR Ligand HBP1-38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathway interactions of the androgen receptor (AR) ligand, HBP1-38. This compound was identified through a structure-based virtual screening and has demonstrated notable binding affinity for the androgen receptor.

Chemical Properties and IUPAC Name

HBP1-38 is a novel, non-steroidal small molecule identified as a ligand for the androgen receptor. Analysis of its structure, as depicted in the discovery publication, reveals a core scaffold consisting of a substituted benzamide linked to a pyridine ring.

IUPAC Name: 4-(2,4-dichlorobenzamido)-N-(pyridin-4-yl)benzamide

Chemical Structure:

While a direct entry for HBP1-38 is not available in major chemical databases, its structure can be confidently inferred from the original research publication. This structure consists of a central benzene ring with substituents at the 1 and 4 positions. At position 1, there is a carboxamide group where the nitrogen is attached to a pyridine ring. At position 4, there is an amide group where the nitrogen is attached to a 2,4-dichlorobenzoyl group.

Table 1: Chemical Properties of HBP1-38

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₃ Cl ₂ N ₃ O ₂	Deduced from Structure
Molecular Weight	398.24 g/mol	Calculated
SMILES	<chem>O=C(NC1=CC=C(C(=O)NC2=CC=NC=C2)C=C1)C3=C(Cl)C=C(Cl)C=C3</chem>	Deduced from Structure
CAS Number	Not available	-
Physical Description	Solid (predicted)	-
Solubility	Soluble in organic solvents like DMSO; sparingly soluble in aqueous solutions.	Predicted

Experimental Protocols

The discovery and initial characterization of HBP1-38 involved several key experimental procedures. The detailed methodologies are outlined below.

Structure-Based Virtual Screening

The identification of HBP1-38 was accomplished through a docking-based virtual screening protocol.^[1]

Methodology:

- **Receptor Preparation:** The crystal structure of the androgen receptor ligand-binding domain (AR-LBD) in complex with an agonist was utilized as the target for docking.
- **Ligand Database:** A large, structurally diverse compound library was screened.
- **Docking Simulation:** Molecular docking simulations were performed to predict the binding poses and affinities of the compounds in the AR-LBD.

- **Compound Selection:** A subset of compounds with favorable predicted binding energies and interactions with key residues in the binding pocket were selected for experimental validation.[\[1\]](#)

Androgen Receptor Ligand-Binding Assay

The binding affinity of HBP1-38 to the AR-LBD was determined using a competitive binding assay.[\[1\]](#)

Methodology:

- **Reagents:** Recombinant human AR-LBD, a fluorescently labeled AR ligand (e.g., Fluormone™ AL Red), and the test compound (HBP1-38).
- **Assay Principle:** The assay measures the ability of the test compound to displace the fluorescently labeled ligand from the AR-LBD.
- **Procedure:**
 - A solution of AR-LBD is incubated with the fluorescent ligand.
 - Serial dilutions of the test compound are added to the mixture.
 - The reaction is allowed to reach equilibrium.
 - The fluorescence polarization or a similar detection method is used to quantify the amount of fluorescent ligand that remains bound to the receptor.
- **Data Analysis:** The data is used to calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC₅₀ value).[\[1\]](#)

Luciferase Reporter Gene Assay for AR Activity

To determine the functional activity of HBP1-38 (i.e., whether it acts as an agonist or antagonist), a luciferase reporter gene assay is employed.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Methodology:

- **Cell Line:** A suitable cell line that expresses the androgen receptor (e.g., LNCaP prostate cancer cells) is used.
- **Reporter Construct:** The cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).
- **Treatment:** The transfected cells are treated with varying concentrations of HBP1-38, a known AR agonist (e.g., dihydrotestosterone, DHT) as a positive control, and a vehicle control. For antagonist testing, cells are co-treated with DHT and varying concentrations of HBP1-38.
- **Luciferase Assay:** After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **Data Analysis:** The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The results indicate whether HBP1-38 can activate the AR (agonist activity) or inhibit the activation by DHT (antagonist activity).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

The initial screening of HBP1-38 provided quantitative data on its binding affinity to the androgen receptor ligand-binding domain.

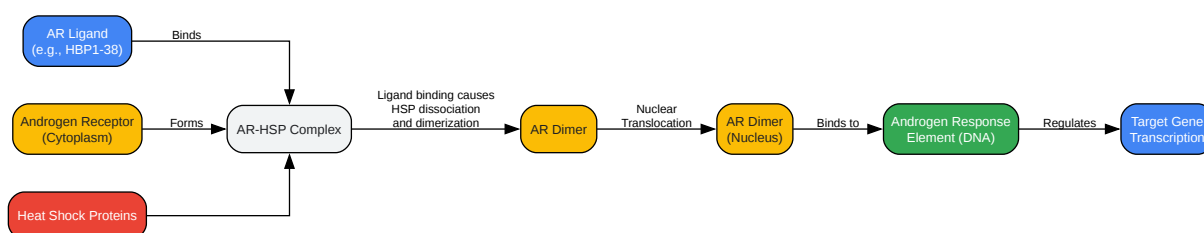
Table 2: In Vitro Activity of HBP1-38

Assay	Parameter	Value	Source
AR-LBD Binding Assay	Relative Binding Affinity (%)	40-90% (compared to testosterone)	[1]
AR-LBD Binding Assay	IC ₅₀	Not explicitly stated for HBP1-38, but noted to have strong binding.	[1]
Functional Assay	Bioactivity Profile	SARM-like	[1]

Signaling Pathways and Experimental Workflows

Canonical Androgen Receptor Signaling Pathway

HBP1-38, as a ligand of the androgen receptor, is expected to modulate the canonical AR signaling pathway. In the absence of a ligand, the AR is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.

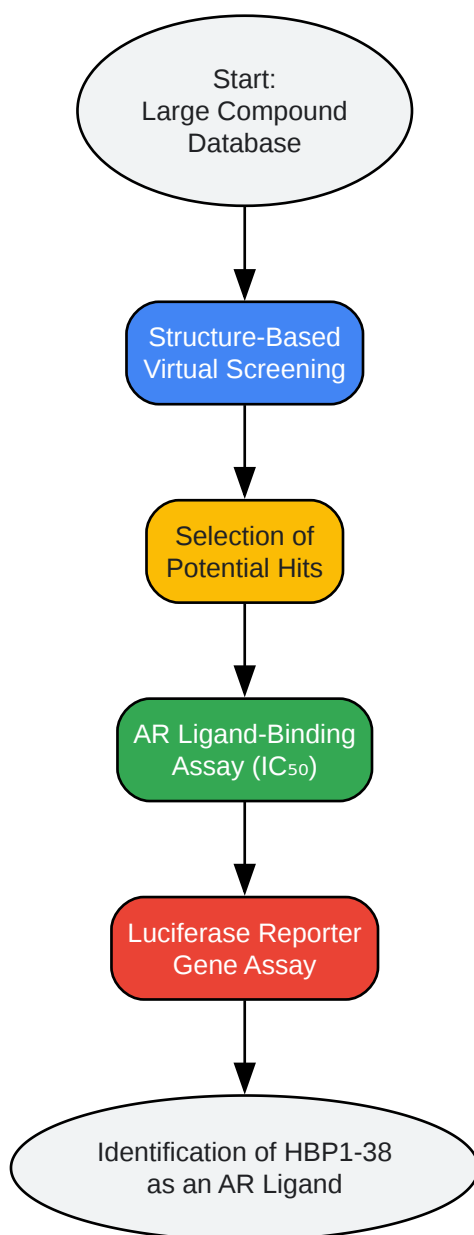


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Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow for HBP1-38 Discovery and Characterization

The process of identifying and validating HBP1-38 as an androgen receptor ligand followed a structured workflow, beginning with computational screening and progressing to in vitro biological assays.



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Caption: Experimental Workflow for HBP1-38.

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